Cas no 2229360-39-6 (2-(2-bromoethyl)-5-chlorothieno3,2-bpyridine)

2-(2-Bromoethyl)-5-chlorothieno[3,2-b]pyridine is a heterocyclic compound featuring a thienopyridine core functionalized with a 2-bromoethyl substituent and a chloro group at the 5-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The bromoethyl moiety provides a reactive site for further functionalization, enabling cross-coupling reactions or nucleophilic substitutions. The chlorothienopyridine scaffold contributes to its utility in medicinal chemistry, often serving as a precursor for bioactive molecules. Its well-defined reactivity and stability under standard conditions make it a reliable building block for researchers seeking to explore novel heterocyclic derivatives.
2-(2-bromoethyl)-5-chlorothieno3,2-bpyridine structure
2229360-39-6 structure
Product name:2-(2-bromoethyl)-5-chlorothieno3,2-bpyridine
CAS No:2229360-39-6
MF:C9H7BrClNS
Molecular Weight:276.580579042435
CID:6437744
PubChem ID:165717058

2-(2-bromoethyl)-5-chlorothieno3,2-bpyridine 化学的及び物理的性質

名前と識別子

    • 2-(2-bromoethyl)-5-chlorothieno3,2-bpyridine
    • EN300-1917407
    • 2229360-39-6
    • 2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine
    • インチ: 1S/C9H7BrClNS/c10-4-3-6-5-7-8(13-6)1-2-9(11)12-7/h1-2,5H,3-4H2
    • InChIKey: LUFVNTZCOVAXOB-UHFFFAOYSA-N
    • SMILES: BrCCC1=CC2=C(C=CC(=N2)Cl)S1

計算された属性

  • 精确分子量: 274.91711g/mol
  • 同位素质量: 274.91711g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.1Ų
  • XLogP3: 4

2-(2-bromoethyl)-5-chlorothieno3,2-bpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1917407-10g
2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine
2229360-39-6
10g
$7927.0 2023-09-17
Enamine
EN300-1917407-5.0g
2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine
2229360-39-6
5g
$5345.0 2023-05-31
Enamine
EN300-1917407-0.05g
2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine
2229360-39-6
0.05g
$1549.0 2023-09-17
Enamine
EN300-1917407-2.5g
2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine
2229360-39-6
2.5g
$3611.0 2023-09-17
Enamine
EN300-1917407-10.0g
2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine
2229360-39-6
10g
$7927.0 2023-05-31
Enamine
EN300-1917407-0.1g
2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine
2229360-39-6
0.1g
$1623.0 2023-09-17
Enamine
EN300-1917407-0.25g
2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine
2229360-39-6
0.25g
$1696.0 2023-09-17
Enamine
EN300-1917407-0.5g
2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine
2229360-39-6
0.5g
$1770.0 2023-09-17
Enamine
EN300-1917407-1.0g
2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine
2229360-39-6
1g
$1844.0 2023-05-31
Enamine
EN300-1917407-1g
2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine
2229360-39-6
1g
$1844.0 2023-09-17

2-(2-bromoethyl)-5-chlorothieno3,2-bpyridine 関連文献

2-(2-bromoethyl)-5-chlorothieno3,2-bpyridineに関する追加情報

Recent Advances in the Study of 2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine (CAS: 2229360-39-6)

2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine (CAS: 2229360-39-6) is a heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its thienopyridine core and bromoethyl side chain, has shown promising potential as a versatile intermediate in the synthesis of bioactive molecules and as a candidate for drug discovery. Recent studies have explored its applications in targeting various biological pathways, particularly in oncology and infectious diseases.

The synthesis and characterization of 2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine have been detailed in several recent publications. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route involving the bromination of the thienopyridine core, followed by functionalization with a chloro group at the 5-position. The compound's structural features, including its electron-rich aromatic system and reactive bromoethyl moiety, make it a valuable building block for further derivatization.

In terms of biological activity, preliminary in vitro studies have indicated that derivatives of 2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine exhibit inhibitory effects on specific kinase targets implicated in cancer progression. For instance, a derivative bearing an additional sulfonamide group showed potent inhibition of protein kinase B (Akt), a key regulator of cell survival and proliferation. These findings suggest that the compound's scaffold could serve as a foundation for developing novel kinase inhibitors.

Another area of interest is the compound's potential application in antimicrobial research. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain analogs of 2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine displayed moderate activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis, although further investigations are needed to confirm this.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine derivatives. Issues such as poor solubility and metabolic instability have been noted in preclinical studies. Researchers are currently exploring various formulation strategies, including nanoparticle encapsulation and prodrug approaches, to address these limitations.

In conclusion, 2-(2-bromoethyl)-5-chlorothieno[3,2-b]pyridine (CAS: 2229360-39-6) represents a promising scaffold for drug discovery, with demonstrated potential in oncology and antimicrobial applications. Continued research efforts are expected to yield more potent and selective derivatives, paving the way for clinical development. Future studies should focus on elucidating the compound's mechanism of action and improving its drug-like properties to maximize therapeutic efficacy.

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